molecular formula C7H5F3O3S B079496 4-(Trifluoromethylsulfonyl)phenol CAS No. 432-84-8

4-(Trifluoromethylsulfonyl)phenol

Cat. No.: B079496
CAS No.: 432-84-8
M. Wt: 226.17 g/mol
InChI Key: FGVZAVSVXFMGIK-UHFFFAOYSA-N
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Description

4-(Trifluoromethylsulfonyl)phenol is an organic compound with the molecular formula C7H5F3O3S It is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 4-(Trifluoromethylsulfonyl)phenol involves the oxidation of a precursor compound using hydrogen peroxide in the presence of sodium tungstate and a saturated C8 carboxylic acid . Another method includes the use of a heterogeneous transition metal catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethylsulfonyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the trifluoromethylsulfonyl group.

    Substitution: The phenol group can participate in substitution reactions, leading to the formation of various substituted phenols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium tungstate as a catalyst, and various reducing agents for reduction reactions. Substitution reactions often involve halogenating agents or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can produce a wide range of substituted phenols.

Scientific Research Applications

4-(Trifluoromethylsulfonyl)phenol has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: This compound lacks the sulfonyl group but shares the trifluoromethyl group, leading to different chemical properties and reactivity.

    Trifluoromethyl phenyl sulfone: This compound has a similar trifluoromethylsulfonyl group but differs in its overall structure and applications.

Uniqueness

4-(Trifluoromethylsulfonyl)phenol is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and potential for diverse applications in various fields of research and industry .

Properties

IUPAC Name

4-(trifluoromethylsulfonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVZAVSVXFMGIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564754
Record name 4-(Trifluoromethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432-84-8
Record name 4-(Trifluoromethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-[(trifluoromethyl)thio]phenol (4.5 g, 23.2 mmol), Na2WO4.2H2O (0.08 g, 0.24 mmol) and hydrogen peroxide (6 ml, 59 mmol) in acetic acid (25 ml) was heated at 65° C. for overnight. Na2S2O5 (sat.) and NaOH (20%) was added (until pH 8) and the solution was extracted with EtOAc. The combined organic phases were dried (Na2SO4) and evaporated to dryness to give the crude title compound (6.0 g). MS m/z (rel. intensity, 70 eV) 226 (M+, 18), 157 (bp), 109 (14), 93 (52), 65 (53).
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2WO4.2H2O
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
Na2S2O5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthetic process described in the research for 4-(Trifluoromethylsulfonyl)phenol?

A1: The research proposes a novel multi-step synthesis of this compound starting from a simpler precursor. [] The key steps involve oxidation with hydrogen peroxide in the presence of sodium tungstate and a saturated C8-carboxylic acid, followed by nitration and finally a catalytic substitution using a heterogeneous transition metal catalyst. [] This method may offer advantages in terms of yield, cost-effectiveness, or environmental friendliness compared to existing methods. Further research would be needed to confirm these potential benefits.

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